molecular formula C8H10ClNO2S B13648185 1-(4-Chlorophenyl)ethane-1-sulfonamide

1-(4-Chlorophenyl)ethane-1-sulfonamide

Cat. No.: B13648185
M. Wt: 219.69 g/mol
InChI Key: GXXQVVMCRRHQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C8H10ClNO2S and a molecular weight of 219.69 g/mol . This compound is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to an aromatic ring. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)ethane-1-sulfonamide can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorobenzene with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chlorophenyl)ethane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)ethane-1-sulfonamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom in the para position can enhance its antibacterial properties compared to other sulfonamides .

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

1-(4-chlorophenyl)ethanesulfonamide

InChI

InChI=1S/C8H10ClNO2S/c1-6(13(10,11)12)7-2-4-8(9)5-3-7/h2-6H,1H3,(H2,10,11,12)

InChI Key

GXXQVVMCRRHQOA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.